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Compound of Interest

Compound Name: Mono-methyl terephthalate

Cat. No.: B8816409 Get Quote

Executive Summary
Mono-Methyl Terephthalate (MMT) (CAS: 1679-64-7), also known as 4-

(methoxycarbonyl)benzoic acid, represents a critical analytical challenge in polymer chemistry

and drug development. As the primary hydrolysis intermediate of Dimethyl Terephthalate (DMT)

and a metabolite of Polyethylene Terephthalate (PET), its accurate identification requires

distinguishing it from its symmetric parent (DMT) and its fully hydrolyzed product (Terephthalic

Acid, TPA).

This guide provides a definitive spectroscopic atlas for MMT. Unlike standard databases that

list peaks in isolation, this document correlates spectral features with molecular symmetry and

electronic environments, providing a self-validating framework for identification.

Molecular Characterization Strategy
The structural verification of MMT relies on detecting the symmetry breaking of the

terephthalate core. While DMT and TPA possess

(or effective) symmetry rendering their aromatic protons chemically equivalent (singlet-like),
MMT has

symmetry. This asymmetry is the diagnostic "fingerprint" across all spectroscopic methods.
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The following diagram illustrates the logical flow for isolating and confirming MMT from a crude

reaction mixture (e.g., partial hydrolysis of DMT).

Crude Mixture
(DMT, MMT, TPA)

1. pH Adjustment (pH > 10)
Solubilize Acids

2. Filtration
Remove insoluble DMT

Filter Solid

3. Acidification (pH ~3-4)
Precipitate MMT

Filtrate

4. Wash & Dry
Remove soluble TPA traces

Precipitate

Spectroscopic Validation

1H NMR (DMSO-d6)
Check: Acid Proton + Methyl Singlet

FT-IR
Check: Broad OH + Split C=O

MS (ESI-)
Check: m/z 179 [M-H]-

Click to download full resolution via product page

Caption: Figure 1. Isolation and validation workflow for MMT. The strategy exploits solubility

differences (DMT is insoluble in base; TPA is less soluble in organic solvents than MMT)

followed by multi-modal spectroscopic confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: DMSO-d6 is the mandatory solvent. MMT is sparingly soluble in CDCl3 due

to the carboxylic acid moiety and potential for intermolecular hydrogen bonding (dimerization).

DMSO disrupts these dimers, sharpening the signals.

1H NMR Data (400 MHz, DMSO-d6)
The aromatic region of MMT is an AA'BB' system, not a singlet. The electron-withdrawing ester

and acid groups are similar but not identical, creating a second-order effect often mistaken for a

singlet at lower field strengths.
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

13.30 Broad Singlet 1H -COOH

Diagnostic.

Disappears with

D2O shake.

Absence

indicates DMT

contamination.

8.10 - 8.00 Multiplet (AA'BB') 4H Ar-H

Appears as two

tight "pseudo-

doublets" or a

broadened

singlet

depending on

resolution.

Distinct from the

sharp singlet of

DMT (8.1 ppm).

3.88 Singlet 3H -OCH3

Methyl ester.

Integration ratio

of 3:4 (Methyl:Ar)

confirms Mono-

substitution (vs.

6:4 in DMT).

2.50 Quintet - DMSO
Residual Solvent

Peak.

3.33 Broad Singlet - H2O
Water in DMSO

(variable shift).

13C NMR Data (100 MHz, DMSO-d6)
The key to 13C analysis is resolving the two carbonyl signals.
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Chemical Shift (δ
ppm)

Assignment Carbon Type Notes

166.4 -COOH Carbonyl (Acid)
Typically the most

downfield signal.

165.7 -COOCH3 Carbonyl (Ester)
Distinct from acid

C=O.

134.3 Ar-C (C1) Quaternary Attached to Acid.

133.5 Ar-C (C4) Quaternary Attached to Ester.

129.6 Ar-CH Methine
Aromatic ring carbons

(2,3,5,6).

52.6 -OCH3 Methyl Methoxy carbon.

Infrared Spectroscopy (FT-IR)
IR is the fastest method to distinguish MMT from DMT. The presence of the carboxylic acid O-H

stretch is the binary "Go/No-Go" indicator.

Diagnostic Bands[1][2][3][4]
3300 – 2500 cm⁻¹ (Broad, Strong): O-H stretching of the carboxylic acid.[1] This "hump" is

absent in DMT.

1720 cm⁻¹ & 1690 cm⁻¹ (Split Band): Carbonyl stretching.

~1720 cm⁻¹: Ester C=O.

~1690 cm⁻¹: Acid C=O (shifted lower due to H-bonding).[1]

Note: In DMT, this appears as a single sharp band at ~1720 cm⁻¹.

1280 cm⁻¹: C-O stretch (Ester).

900 – 600 cm⁻¹: O-H out-of-plane bending (broad, often characteristic of dimers).
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Mass Spectrometry (MS)
Mass spectrometry protocols differ based on the ionization technique. For drug

development/metabolite tracking, ESI is preferred. For purity analysis, EI/GC-MS is common.

Electrospray Ionization (ESI) - Negative Mode
Since MMT contains an acidic proton, negative mode (ESI-) is highly sensitive.

Parent Ion: [M-H]⁻ = m/z 179.0

Fragmentation Pathway (CID):

m/z 179 → m/z 135 (Loss of CO2, Decarboxylation).

m/z 135 → m/z 77 (Loss of COOCH3 group/further degradation to phenyl ring).

Electron Impact (EI) - Positive Mode (70 eV)
Molecular Ion (M+):m/z 180 (detectable, usually 20-40% intensity).

Base Peak:m/z 149 ([M - OCH3]⁺). The loss of the methoxy group forms a stable acylium

ion.

Secondary Fragment:m/z 121 ([M - COOCH3]⁺). Loss of the entire ester group.

Fragmentation Logic Diagram
The following diagram details the fragmentation mechanism for structural confirmation.
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Molecular Ion (EI)
[M]+ m/z 180

Acylium Ion
[M - OCH3]+

m/z 149 (Base Peak)- OCH3 (31)

Benzoic Acid Cation
[M - COOCH3]+

m/z 121

- COOCH3 (59)

Parent Ion (ESI-)
[M - H]-
m/z 179

Decarboxylated
[M - H - CO2]-

m/z 135

- CO2 (44)

Click to download full resolution via product page

Caption: Figure 2. Distinct fragmentation pathways for MMT under EI (Positive) and ESI

(Negative) conditions.

Experimental Protocols
Sample Preparation for NMR
Objective: Prevent concentration-dependent shifts and dimerization effects.

Weigh 5-10 mg of MMT into a clean vial.

Add 0.6 mL of DMSO-d6 (99.9% D).

Critical Step: Sonicate for 30 seconds. MMT dissolves slower than DMT; ensure the solution

is clear.

Transfer to a 5mm NMR tube.

Acquire spectrum at 298 K.

Reference Standards
When validating MMT, run a blank DMSO-d6 scan and a standard of DMT if available.
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DMT Reference: Look for sharp singlet at 8.1 ppm (Ar-H) and singlet at 3.9 ppm (OCH3).

TPA Reference: Look for singlet at 8.0 ppm (Ar-H) and no methyl peak.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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